molecular formula C20H19NO4S B11318726 Methyl 4,5-dimethyl-2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11318726
M. Wt: 369.4 g/mol
InChI Key: RAEYJUSHOBAFCA-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 4,5-DIMETHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves several steps, typically starting with the preparation of the thiophene core. The synthetic route often includes:

    Formation of the Thiophene Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzoxepine Moiety: This step involves the formation of the benzoxepine ring, which is then attached to the thiophene core.

    Amidation and Esterification:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

METHYL 4,5-DIMETHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles.

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

METHYL 4,5-DIMETHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C20H19NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[(8-methyl-1-benzoxepine-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H19NO4S/c1-11-5-6-14-10-15(7-8-25-16(14)9-11)18(22)21-19-17(20(23)24-4)12(2)13(3)26-19/h5-10H,1-4H3,(H,21,22)

InChI Key

RAEYJUSHOBAFCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC

Origin of Product

United States

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